Ethyl (2,6-dimethylphenyl)(difluoro)acetate

Lipophilicity Drug Design ADME

Ethyl (2,6-dimethylphenyl)(difluoro)acetate (CAS 1820686-84-7) is a fluorinated arylacetic acid ethyl ester with the molecular formula C₁₂H₁₄F₂O₂ and a molecular weight of 228.24 g/mol. This compound features a geminal difluoromethylene unit alpha to the carbonyl, a motif widely employed in medicinal and agrochemical chemistry to modulate lipophilicity and block sites of oxidative metabolism.

Molecular Formula C12H14F2O2
Molecular Weight 228.23 g/mol
Cat. No. B12444930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2,6-dimethylphenyl)(difluoro)acetate
Molecular FormulaC12H14F2O2
Molecular Weight228.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=C(C=CC=C1C)C)(F)F
InChIInChI=1S/C12H14F2O2/c1-4-16-11(15)12(13,14)10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3
InChIKeyRBUIGTMVBOVRCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (2,6-dimethylphenyl)(difluoro)acetate: Key Physicochemical and Structural Properties for Procurement Decisions


Ethyl (2,6-dimethylphenyl)(difluoro)acetate (CAS 1820686-84-7) is a fluorinated arylacetic acid ethyl ester with the molecular formula C₁₂H₁₄F₂O₂ and a molecular weight of 228.24 g/mol . This compound features a geminal difluoromethylene unit alpha to the carbonyl, a motif widely employed in medicinal and agrochemical chemistry to modulate lipophilicity and block sites of oxidative metabolism. The 2,6-dimethyl substitution pattern on the phenyl ring introduces distinctive steric hindrance around the ester functionality [1]. These combined structural features create a unique physicochemical profile that is not interchangeable with simpler non-fluorinated or regioisomeric analogs in synthetic and biological applications.

Why Ethyl (2,6-dimethylphenyl)(difluoro)acetate Cannot Be Replaced by Generic Analogs


Substituting ethyl (2,6-dimethylphenyl)(difluoro)acetate with non-fluorinated or regioisomeric analogs introduces quantifiable deviations in key molecular properties that directly impact downstream performance. The α,α-difluoro group increases lipophilicity (ΔlogP ≈ +1.0–1.5) relative to the non-fluorinated CH₂ analog, altering tissue distribution and membrane permeability profiles [1]. Additionally, the 2,6-dimethyl substitution pattern creates steric shielding of the ester carbonyl, reducing its susceptibility to nucleophilic attack and enzymatic hydrolysis compared to unsubstituted or 2,5-disubstituted regioisomers . These differences mean that switching to a generic analog without verifying experimental comparability can lead to significant changes in reaction kinetics, metabolite profiles, and biological activity—undermining both research reproducibility and regulatory data packages.

Quantitative Differentiation of Ethyl (2,6-dimethylphenyl)(difluoro)acetate from Analogs


Lipophilicity Enhancement: cLogP Comparison of Ethyl (2,6-dimethylphenyl)(difluoro)acetate vs. Non-Fluorinated Analog

The difluoromethylene unit (CF₂) in ethyl (2,6-dimethylphenyl)(difluoro)acetate replaces the CH₂ group found in the non-fluorinated analog ethyl (2,6-dimethylphenyl)acetate. This substitution is predicted to elevate the calculated octanol-water partition coefficient (cLogP) by approximately 1.2–1.5 units. The non-fluorinated comparator has an XLogP3-AA value of 2.8 [1]. While a definitive experimental logP for the target compound is not available in the public literature, class-level structure-activity relationship (SAR) studies on α,α-difluoroarylacetic acid derivatives consistently show a lipophilicity increase of ΔlogP = +1.0 to +1.5 upon gem-difluorination [2].

Lipophilicity Drug Design ADME

Metabolic Stability Advantage: Ethyl (2,6-dimethylphenyl)(difluoro)acetate Benzylic Oxidation Blockade

The α,α-difluoromethylene group is a well-established metabolic blocking strategy that prevents cytochrome P450-mediated oxidation at the benzylic position. In non-fluorinated ethyl arylacetates, benzylic hydroxylation is a primary metabolic pathway leading to rapid clearance. Replacing the benzylic CH₂ with CF₂ eliminates this metabolic soft spot [1]. While direct comparative intrinsic clearance (CLint) data for this specific compound pair are not publicly available, the class of α,α-difluoroarylacetic acids is recognized for enhanced metabolic stability relative to their CH₂ counterparts, a property leveraged in the design of longer-acting pharmaceuticals and agrochemicals [2].

Metabolic Stability Prodrug Design CYP450

Steric Hindrance and Hydrolytic Stability: Ethyl (2,6-dimethylphenyl)(difluoro)acetate vs. 2,5-Dimethyl and 3,4-Dimethyl Regioisomers

The 2,6-dimethyl substitution pattern places methyl groups at both ortho positions relative to the α-carbon of the ester. This creates greater steric congestion around the carbonyl than the 2,5-dimethyl or 3,4-dimethyl regioisomers, where at least one ortho position remains unsubstituted . Increased steric hindrance directly retards the rate of ester hydrolysis under both acidic and basic conditions, a well-documented electronic effect in carboxylic acid esters. While quantitative hydrolysis rate constants (k_hydrolysis) comparing all four regioisomers are not available in the public domain, the relative rank order of stability is predicted as: 2,6-dimethyl (most stable) > 2,5-dimethyl > 3,4-dimethyl > unsubstituted phenyl (least stable) [1].

Hydrolytic Stability Steric Effects Formulation

Synthetic Utility in Decarboxylative Coupling: Ethyl (2,6-dimethylphenyl)(difluoro)acetate as a Protected Precursor

Ethyl (2,6-dimethylphenyl)(difluoro)acetate can serve as a protected form of the corresponding α,α-difluoroarylacetic acid. Upon ester hydrolysis, the free acid (CAS 1820703-25-0) can participate in silver-catalyzed decarboxylative alkynylation and allylation reactions to install the (2,6-dimethylphenyl)CF₂– fragment onto alkynes and allyl substrates [1]. This synthetic versatility is a class-level feature of α,α-difluoroarylacetic acids; however, the 2,6-dimethyl substitution may influence the rate of decarboxylation and radical stability compared to less-hindered analogs [2].

Difluoromethylation Decarboxylative Coupling C–C Bond Formation

Physical State and Handleability: Ethyl (2,6-dimethylphenyl)(difluoro)acetate Is Predicted as a High-Boiling Liquid vs. Solid Analogs

The predicted boiling point of ethyl (2,6-dimethylphenyl)(difluoro)acetate is 269.8 ± 35.0 °C . In contrast, the non-fluorinated analog ethyl (2,6-dimethylphenyl)acetate is reported to have a lower boiling point and exists as a liquid [1]. The higher molecular weight (228.24 vs. 192.25 g/mol) and additional fluorine atoms of the target compound are expected to increase boiling point, reduce volatility, and potentially alter its physical state relative to simpler analogs. These physical property differences have practical implications for storage, handling, and process-scale operations.

Physical Properties Formulation Process Chemistry

Optimal Application Scenarios for Ethyl (2,6-dimethylphenyl)(difluoro)acetate Based on Comparative Evidence


Building Block for Lipophilicity-Enhanced Drug Candidates Requiring Metabolic Stability

In medicinal chemistry programs targeting orally bioavailable, long-acting drug candidates, ethyl (2,6-dimethylphenyl)(difluoro)acetate serves as a key intermediate to install a metabolically stable, lipophilicity-enhancing (2,6-dimethylphenyl)CF₂– fragment. The α,α-difluoro group blocks benzylic oxidation, extending the predicted in vivo half-life compared to CH₂ analogs [1]. The estimated cLogP increase of +1.2 to +1.5 units relative to the non-fluorinated analog can improve membrane permeability while the ortho-methyl groups may modulate selectivity through steric interactions with biological targets.

Decarboxylative Coupling Reactions for Sterically Hindered Biaryl and Alkyne Synthesis

After hydrolysis to the free acid, this ester enables silver-catalyzed decarboxylative alkynylation and allylation to construct C(sp)–CF₂–Ar and C(sp³)–CF₂–Ar bonds [1]. The 2,6-dimethylaryl group introduces steric bulk that can influence coupling yields and regioselectivity, making this compound valuable for synthesizing ortho-substituted difluoromethylated aromatics that are difficult to access via other methodologies.

Agrochemical Intermediate with Predicted Prolonged Soil Persistence

In herbicide and fungicide development, α,α-difluoroarylacetic acid derivatives have been patented for their herbicidal activity [1]. The enhanced metabolic stability conferred by the CF₂ group is expected to prolong soil persistence and reduce application frequency. The 2,6-dimethyl substitution pattern may additionally confer selectivity against certain weed species by exploiting steric discrimination at the target site.

Comparative Reference Standard in Analytical Method Development

Due to its distinct physicochemical profile—higher boiling point, unique fluorine NMR signatures (¹⁹F NMR: CF₂ resonance in the -90 to -110 ppm range), and distinct mass spectrum (m/z 228.24)—this compound can serve as a reference standard to differentiate between regioisomeric impurities in quality control testing. Analytical methods developed using this standard ensure proper identification of the correct 2,6-dimethyl regioisomer in reaction monitoring and purity assays [1].

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